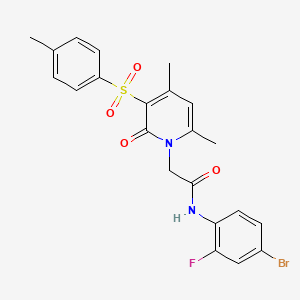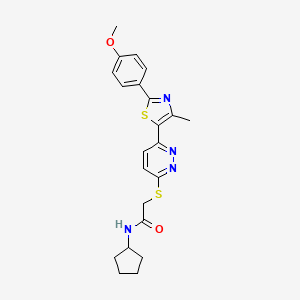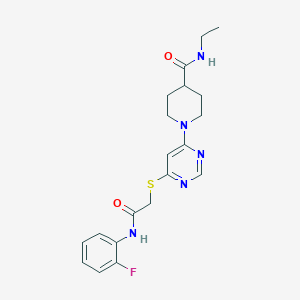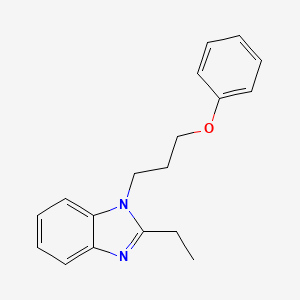![molecular formula C16H16N2O3S B2500031 3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034341-92-7](/img/structure/B2500031.png)
3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis of novel compounds with similar structures, exploring their potential in various biological activities. For instance, novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, showing potent antioxidant activities in comparison to well-known antioxidants like ascorbic acid (Tumosienė et al., 2019). This research highlights the potential of such compounds in addressing oxidative stress-related diseases.
Biological Activities
Compounds with structures related to the query have been evaluated for their antitumor, antibacterial, and antimicrobial activities. For example, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized as potent antitumor and antibacterial agents, showing significant activity against liver, colon, and lung cancer cell lines, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Luminescence and Aggregation-Enhanced Emission
Research into the luminescent properties of related compounds, such as pyridyl substituted benzamides, has demonstrated potential applications in materials science, particularly in the development of materials with aggregation-enhanced emission properties (Srivastava et al., 2017). These findings could lead to new advancements in optoelectronic devices.
Drug Discovery and Molecular Docking
The compound has also been implicated in drug discovery efforts, with related structures being synthesized and evaluated for their biological activities through molecular docking studies. For instance, the synthesis and evaluation of compounds targeting the urokinase receptor (uPAR) for potential effects on breast tumor metastasis highlight the therapeutic potential of these molecules (Wang et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(17-15-2-1-7-22-15)18-6-5-12(9-18)11-3-4-13-14(8-11)21-10-20-13/h1-4,7-8,12H,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGJOFUNGCWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)
![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)

![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)
![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)
![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)



